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Abstract
2-Fluoro-4-iodotoluene is a halogenated aromatic compound of significant interest in

medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its core

physicochemical properties, centering on its molecular weight, alongside established synthetic

routes, analytical characterization methods, and key applications. With a molecular formula of

C₇H₆FI, its molecular weight is approximately 236.03 g/mol .[1][2][3] This value is fundamental

to stoichiometric calculations in synthesis and for definitive identification via mass spectrometry.

The compound's utility as a versatile building block stems from the distinct reactivity of its

iodine and fluorine substituents, enabling its use in the development of complex molecules,

including histone deacetylase inhibitors and γ-secretase inhibitors.[1] This document details its

properties, synthesis, and critical role in advancing pharmaceutical research.

Introduction
Halogenated organic compounds are cornerstones of modern chemical research and

development. The strategic incorporation of halogens into molecular frameworks can

profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding

affinity.[4][5] This makes them invaluable in the design of novel therapeutic agents and

advanced materials.
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2-Fluoro-4-iodotoluene (IUPAC name: 2-fluoro-4-iodo-1-methylbenzene) is a prime example

of a multifunctional building block.[1] Its structure, featuring a toluene backbone with orthogonal

fluorine and iodine substituents, offers a unique combination of stability and reactivity. The

fluorine atom enhances metabolic stability and modulates the electronic properties of the

aromatic ring, while the more labile carbon-iodine bond serves as a reactive handle for forming

new carbon-carbon and carbon-heteroatom bonds.[6] This guide explores the essential

technical details of this compound, providing researchers and drug development professionals

with a comprehensive resource.

Physicochemical Properties and Molecular Weight
Determination
The molecular weight of a compound is a critical parameter, essential for everything from

reaction stoichiometry to analytical identification. The molecular weight of 2-Fluoro-4-
iodotoluene is derived from the sum of the atomic weights of its constituent atoms (7 carbons,

6 hydrogens, 1 fluorine, and 1 iodine).

Calculation:

(7 x 12.011) + (6 x 1.008) + (1 x 18.998) + (1 x 126.904) = 236.025 g/mol

This calculated value is consistently reported across major chemical databases and suppliers.

[7][8]

A summary of its key physicochemical properties is presented below for easy reference.
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Property Value Source(s)

Molecular Weight 236.03 g/mol [1][2][3]

Molecular Formula C₇H₆FI [3][7][9]

CAS Number 39998-81-7 [2][7]

Melting Point 22–24 °C [1][3]

Boiling Point 206–208 °C [1][2]

Density ~1.77-1.79 g/cm³ [2][3]

Refractive Index (n20/D) ~1.578 [2]

Flash Point 79 °C (175 °F) [1][2]

Appearance White to yellow clear liquid [3]

Synthesis and Analytical Characterization
The synthesis of 2-Fluoro-4-iodotoluene typically involves multi-step processes that leverage

well-established aromatic chemistry. A common and logical pathway is the diazotization-

fluorination sequence, which offers precise control over the regiochemistry of the substituents.

Conceptual Synthetic Workflow
A prevalent method for synthesizing 2-Fluoro-4-iodotoluene begins with a more readily

available starting material, such as 4-iodotoluene, and proceeds through nitration, reduction,

diazotization, and finally, fluorination.

Step-by-Step Methodology:

Nitration: 4-Iodotoluene is treated with a mixture of nitric acid and sulfuric acid to introduce a

nitro group onto the aromatic ring, yielding 4-iodo-2-nitrotoluene. The methyl group directs

the nitration primarily to the ortho position.

Reduction: The nitro group is then reduced to an amine using standard reducing agents like

hydrogen gas with a palladium catalyst or tin and hydrochloric acid. This step produces 4-

iodo-2-aminotoluene.
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Diazotization: The resulting amino group is converted into a diazonium salt by treating it with

sodium nitrite (NaNO₂) in an acidic solution at low temperatures (0–5 °C).[1] This

intermediate is highly reactive and is typically used immediately.

Fluorination (Balz-Schiemann Reaction): The diazonium salt is then treated with a fluorine

source, such as fluoroboric acid (HBF₄), to replace the diazonium group with a fluorine atom,

yielding the final product, 2-Fluoro-4-iodotoluene.[10]

This workflow is visualized in the diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1330220
https://www.benchchem.com/product/b1330220?utm_src=pdf-body
https://m.youtube.com/watch?v=LE_-XkCXpv4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Iodotoluene

Nitration
(HNO₃, H₂SO₄)

4-Iodo-2-nitrotoluene

Reduction
(e.g., H₂/Pd)

4-Iodo-2-aminotoluene

Diazotization
(NaNO₂, HCl, 0-5°C)

Diazonium Salt Intermediate

Fluorination
(HBF₄, heat)

2-Fluoro-4-iodotoluene

Click to download full resolution via product page

Fig 1. Conceptual workflow for the synthesis of 2-Fluoro-4-iodotoluene.
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Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

is employed.

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight.

The electron ionization mass spectrum will show a molecular ion peak (M+) corresponding to

the compound's molecular weight of ~236 g/mol .[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed

information about the molecular structure, confirming the positions of the methyl, fluoro, and

iodo substituents on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups and the C-F

and C-I bonds present in the molecule.[7]

Gas Chromatography (GC): GC is often used to assess the purity of the final product, with

typical purities for commercial-grade material exceeding 95%.[3]

Applications in Research and Drug Development
2-Fluoro-4-iodotoluene is not an end product itself but a highly valuable intermediate or

building block in organic synthesis.[3] Its utility arises from the differential reactivity of the C-I

and C-F bonds. The C-I bond is readily cleaved in palladium-catalyzed cross-coupling

reactions, while the C-F bond is comparatively inert, remaining intact during these

transformations.

This allows for the selective introduction of new functional groups at the 4-position, making it a

key component in the synthesis of complex molecules.

Key Applications Include:

Pharmaceutical Intermediates: It is a crucial building block for synthesizing a range of

pharmacologically active molecules. It has been used in the development of histone

deacetylase (HDAC) inhibitors for cancer therapy and γ-secretase inhibitors for

neurodegenerative diseases.[1]
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Cross-Coupling Reactions: The compound is an ideal substrate for Suzuki, Sonogashira,

Heck, and Buchwald-Hartwig coupling reactions, which are fundamental methods for

constructing complex molecular architectures.

Fluorinated Compound Synthesis: The presence of the fluorine atom is strategic. Fluorine

incorporation is a well-known tactic in medicinal chemistry to enhance a drug's metabolic

stability, membrane permeability, and binding affinity to its target.[1][4]

The role of 2-Fluoro-4-iodotoluene as a building block is illustrated below.
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Fig 2. Use of 2-Fluoro-4-iodotoluene in a Suzuki cross-coupling reaction.

Handling, Storage, and Safety
As with any laboratory chemical, proper handling of 2-Fluoro-4-iodotoluene is essential. It is

classified as a combustible liquid and can cause skin and serious eye irritation.[11]

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Use only in a well-ventilated area, such as a chemical fume hood.

[11]

Storage: Store in a cool, dry place away from heat and open flames.[3][11] Recommended

storage temperature is often between 2–8 °C.[3]

First Aid: In case of skin contact, wash thoroughly with plenty of water. If eye irritation

persists, seek medical attention.
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Conclusion
2-Fluoro-4-iodotoluene is a chemical compound whose significance is defined by its precise

molecular weight of approximately 236.03 g/mol and its unique structural arrangement. This

combination of a stable fluoro group and a reactive iodo group on a toluene scaffold makes it

an exceptionally versatile and valuable building block in modern organic synthesis. Its

application as an intermediate in the creation of high-value pharmaceutical compounds

underscores its importance to researchers and scientists in the field of drug discovery and

development. A thorough understanding of its properties, synthesis, and safe handling is critical

for leveraging its full potential in the laboratory.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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